2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride
Description
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride is a quaternary ammonium carbamate derivative characterized by a piperidinium moiety, a carbamate linker, and a 2-butoxyphenyl substituent.
Properties
CAS No. |
55792-13-7 |
|---|---|
Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-3-14-22-17-10-6-5-9-16(17)19-18(21)23-15-13-20-11-7-4-8-12-20;/h5-6,9-10H,2-4,7-8,11-15H2,1H3,(H,19,21);1H |
InChI Key |
SHKGDXWOIRZADS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Typical Source or Preparation |
|---|---|---|
| Piperidine or 2-(piperidin-1-yl)ethanol | Nucleophilic amine precursor | Commercially available or synthesized via standard amine alkylation |
| 2-Butoxyphenyl isocyanate | Carbamoylating agent | Prepared from 2-butoxyaniline via phosgene or triphosgene reaction |
| Hydrochloric acid or chloride salt source | For quaternization and salt formation | Commercially available |
Stepwise Synthesis
Formation of 2-piperidin-1-ylethyl carbamate intermediate
- The piperidine derivative (e.g., 2-(piperidin-1-yl)ethanol) is reacted with 2-butoxyphenyl isocyanate.
- Reaction conditions typically involve anhydrous solvents such as tetrahydrofuran (THF), acetonitrile, or diethyl ether.
- Temperature is controlled between 0 °C and room temperature to avoid side reactions.
- The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage.
Quaternization to form the piperidin-1-ium salt
- The carbamate intermediate is treated with hydrochloric acid or a chloride salt source.
- This protonates the piperidine nitrogen, generating the quaternary ammonium chloride salt.
- The reaction is typically performed in a polar solvent like ethanol or water under mild conditions.
-
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Alternative purification methods include column chromatography or preparative HPLC for higher purity.
- The final product is isolated as a white to yellow powder with typical purity >97%.
Representative Reaction Scheme
$$
\text{Piperidine derivative} + \text{2-butoxyphenyl isocyanate} \xrightarrow[\text{solvent, temp}]{\text{anhydrous}} \text{Carbamate intermediate} \xrightarrow[\text{HCl}]{\text{quaternization}} \text{this compound}
$$
Research Findings and Optimization
Solvent Effects
- Polar aprotic solvents like acetonitrile and THF have been reported to facilitate efficient carbamate formation by stabilizing the transition state.
- Non-polar solvents such as benzene or diethyl ether can be used but may require longer reaction times or higher temperatures.
Temperature Control
- Maintaining low to ambient temperatures (0–25 °C) during the isocyanate reaction reduces side reactions such as polymerization or hydrolysis.
- Quaternization proceeds efficiently at room temperature.
Yield and Purity
| Parameter | Typical Range |
|---|---|
| Reaction yield | 70–90% |
| Purity after purification | >97% (HPLC or NMR) |
| Physical appearance | White to yellow powder |
Analytical Characterization
- NMR Spectroscopy: Confirms carbamate formation and piperidine quaternization.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~356.9 g/mol.
- Elemental Analysis: Matches calculated values for C, H, N, and Cl.
- Melting Point: Consistent with literature values for the chloride salt form.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Carbamate formation | Piperidine derivative + 2-butoxyphenyl isocyanate | THF, Acetonitrile, or Diethyl ether | 0–25 °C | Anhydrous conditions essential |
| Quaternization | HCl or chloride salt | Ethanol, Water | Room temperature | Ensure complete protonation |
| Purification | Recrystallization or chromatography | Ethanol, Ethyl acetate | Ambient | Achieve >97% purity |
Chemical Reactions Analysis
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitutent Effects
The compound’s core structure shares similarities with several derivatives, differing primarily in the substituent’s position and alkyl/aryl groups on the phenyl ring. Key analogs include:
*Estimated based on structural analogs.
†Inferred from carbamate and ammonium functional groups.
Key Observations :
- Alkoxy Chain Length : The butoxy group (C₄H₉O) balances lipophilicity better than shorter methoxy (C₁H₃O) or longer hexoxy (C₆H₁₃O) chains. This intermediate length may enhance membrane permeability relative to the 4-methoxy analog (LogP = 2.95) while avoiding excessive hydrophobicity seen in the hexoxy derivative (LogP = 5.82) .
Physicochemical Properties
Solubility and Partition Coefficients
- LogP : The target compound’s estimated LogP (~3.5–4.0) suggests moderate lipophilicity, making it more membrane-permeable than the 4-methoxy analog (LogP = 2.95) but less than the hexoxy derivative (LogP = 5.82) .
- Hydrogen Bonding: All analogs share two hydrogen bond donors (ammonium N–H and carbamate N–H) and four acceptors (carbamate O, ether O), suggesting similar solubility profiles in polar solvents .
Molecular Weight and Complexity
- The target compound’s molecular weight (~380–390 g/mol) aligns with the 3-phenylmethoxy analog (390.9 g/mol) but is higher than the 4-methoxy derivative (314.81 g/mol). This increase is attributed to the larger butoxy group .
- Topological polar surface area (TPSA) for analogs ranges from 52–54 Ų, indicating moderate permeability .
Q & A
How can synthesis conditions for 2-piperidin-1-ium-1-ylethyl N-(2-butoxyphenyl)carbamate;chloride be optimized to improve yield and purity?
Basic Research Focus
Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE). Key factors include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may increase side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve carbamate coupling efficiency .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) or phase-transfer agents can accelerate nucleophilic substitution steps .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the hydrochloride salt with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
